Carbamic acid, methyl-, 2-methyl-1-naphthyl ester
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Overview
Description
Alkylsevin is a compound that belongs to the class of alkylating agents. These compounds are known for their ability to transfer alkyl groups to other molecules, which can result in significant changes in the chemical properties of the target molecules. Alkylsevin is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alkylsevin typically involves the alkylation of a suitable substrate. One common method is the reaction of an alkyl halide with a nucleophile under basic conditions. For example, the reaction of an alkyl halide with sodium amide in liquid ammonia can produce Alkylsevin. This reaction is an example of an E2 elimination reaction, where the base removes a hydrogen atom adjacent to the halogen, resulting in the formation of a double bond .
Industrial Production Methods
In industrial settings, Alkylsevin can be produced through large-scale alkylation processes. These processes often involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Alkylsevin undergoes a variety of chemical reactions, including:
Oxidation: Alkylsevin can be oxidized to form various oxidation products, depending on the conditions used.
Reduction: Reduction reactions can convert Alkylsevin into different reduced forms.
Substitution: Alkylsevin can participate in substitution reactions, where an alkyl group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Alkylsevin can produce carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Alkylsevin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce alkyl groups into target molecules.
Biology: Alkylsevin is used in studies involving DNA alkylation, which can help understand the mechanisms of mutagenesis and carcinogenesis.
Medicine: In medicine, Alkylsevin is explored for its potential use in chemotherapy, particularly in targeting cancer cells through DNA alkylation.
Industry: Alkylsevin is used in the production of various industrial chemicals and materials, including polymers and pharmaceuticals
Mechanism of Action
The mechanism of action of Alkylsevin involves the transfer of alkyl groups to nucleophilic sites on target molecules. This alkylation process can result in the formation of covalent bonds between Alkylsevin and the target molecule, leading to changes in the chemical properties and biological activity of the target. In the case of DNA alkylation, Alkylsevin can form adducts with DNA bases, which can interfere with DNA replication and transcription, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Methylnitrosourea: Another alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent in cancer treatment.
Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia.
Uniqueness of Alkylsevin
Alkylsevin is unique in its specific alkylation properties and its ability to target a wide range of nucleophilic sites. This versatility makes it a valuable tool in both research and industrial applications. Additionally, its relatively simple synthesis and high reactivity make it an attractive choice for various chemical processes .
Properties
CAS No. |
33779-66-7 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2-methylnaphthalen-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C13H13NO2/c1-9-7-8-10-5-3-4-6-11(10)12(9)16-13(15)14-2/h3-8H,1-2H3,(H,14,15) |
InChI Key |
RHCIRZIJAGGYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)OC(=O)NC |
Origin of Product |
United States |
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